N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Description

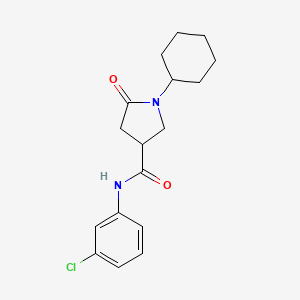

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS: 331759-19-4) is a pyrrolidinone-based carboxamide derivative with a molecular formula of C₁₇H₂₁N₂O₂Cl and a molecular weight of 320.814 g/mol . Its structure comprises:

- A 5-oxopyrrolidine core (γ-lactam ring) at position 2.

- A cyclohexyl substituent attached to the pyrrolidine nitrogen.

- A 3-chlorophenyl group linked via a carboxamide bridge.

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQDCZORMCIXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides or cyclohexylamines in the presence of suitable catalysts.

Attachment of the Chlorophenyl Moiety: This is usually done through nucleophilic substitution reactions where a chlorophenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can convert ketones to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been investigated for its potential as an inhibitor of enzymes involved in metabolic pathways, particularly targeting:

- The enoyl-acyl carrier protein reductase enzyme in the fatty acid biosynthesis pathway of mycobacteria, which is crucial for developing treatments against tuberculosis.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Research indicates a reduction in pro-inflammatory cytokines, although detailed pharmacodynamic studies are still required to elucidate these effects fully.

Analgesic Effects

There are indications that this compound may have analgesic properties, which could be beneficial in pain management therapies.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

Antimicrobial Efficacy Study (2024)

Objective: To assess efficacy against Gram-positive and Gram-negative bacteria.

Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

N-(4-acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS: Not provided)

- Key Difference : Replacement of the 3-chlorophenyl group with a 4-acetylphenyl moiety.

- Increased polarity may enhance solubility but reduce membrane permeability .

N-(3-chloro-4-cyanophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 896921-06-5)

- Key Differences: Substituents: 3-chloro-4-cyanophenyl (vs. 3-chlorophenyl). Core Modification: Replacement of cyclohexyl with 2-methylphenyl.

- The 2-methylphenyl group introduces steric hindrance, which may affect conformational flexibility and target engagement .

Heterocyclic Core Modifications

5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 339024-51-0)

- Key Differences: Core Structure: Pyridine-based (6-oxo-1,6-dihydropyridine) instead of pyrrolidinone. Substituents: Three chlorine atoms (on pyridine, benzyl, and phenyl groups).

- Impact: The pyridine ring’s aromaticity may enhance π-π stacking interactions with aromatic residues in target proteins.

Functional Group Additions

1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS: 1144493-81-1)

- Key Addition : A coumarin-derived 2-oxo-2H-chromen-6-yl group.

- Impact: The coumarin moiety introduces fluorescence properties, making this compound useful in imaging or probing biological systems.

Stereochemical Variants

(3S)-N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Structural and Property Comparison Table

*Predicted LogP values using Molinspiration or similar tools.

Research Implications

- Bioactivity: The 3-chlorophenyl and pyrrolidinone motifs are associated with kinase inhibition (e.g., MAPK, CDKs) and protease modulation .

- Metabolic Stability : Cyclohexyl groups may enhance metabolic stability by reducing oxidative metabolism .

- Stereoselectivity : The (3S) enantiomer’s activity highlights the need for chiral resolution in drug development .

Biological Activity

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21ClN2O2, with a molecular weight of approximately 320.8 g/mol. The compound features a pyrrolidine ring with a carboxamide group and a cyclohexyl substituent, contributing to its structural complexity and potential biological activity .

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Substitution Reactions : Introducing the 3-chlorophenyl group via electrophilic aromatic substitution.

- Carboxamide Formation : Converting the corresponding carboxylic acid or derivative to the amide form.

These methods highlight the versatility in synthesizing complex organic compounds like this anilide .

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant biological activity, particularly in cancer research. It has shown potential as an effective agent against various cancer cell lines, including cervical cancer cells, promoting apoptosis through specific cellular pathways .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

| MCF7 (Breast) | 25 | Modulation of cell cycle progression |

The compound's mechanism may involve interactions with specific cellular pathways, although detailed mechanisms remain to be elucidated through further research.

Enzyme Inhibition

This compound has also been investigated for its potential as an inhibitor of enzymes involved in metabolic pathways. Notably, it interacts with enoyl-acyl carrier protein reductase, which is crucial for fatty acid biosynthesis in mycobacteria, indicating its potential application in tuberculosis treatment .

Anti-inflammatory and Analgesic Properties

Preliminary investigations suggest that this compound may exhibit anti-inflammatory and analgesic properties. Further studies are required to fully elucidate its pharmacodynamics and therapeutic potential .

Structural Comparisons

This compound shares structural similarities with other compounds in medicinal chemistry. The following table compares it with similar compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Chemical Structure | Notable Features |

|---|---|---|

| N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | C18H22BrN2O2 | Bromine substitution may alter biological activity |

| (E)-N-(4-fluorobenzoyl)-4-benzylidene-pyrrolidinone | C19H18FNO | Explored for anti-tumor properties |

| N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | C18H23ClN2O2 | Different pharmacological profile due to para-substitution |

These comparisons illustrate how slight modifications can lead to significant changes in biological activity and applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.